1H-Indol-2-amine hydrochloride

Übersicht

Beschreibung

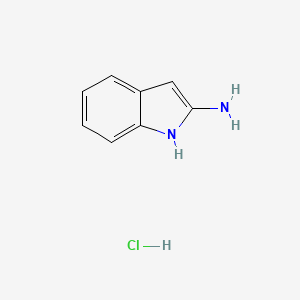

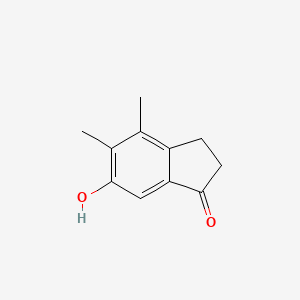

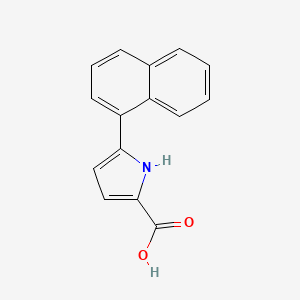

1H-Indol-2-amine hydrochloride, also known as tryptamine hydrochloride , is a heterocyclic organic compound. Its chemical structure consists of a benzene ring fused to a pyrrole ring, with an amino group (NH₂) attached at position 2 of the indole skeleton . Tryptamine derivatives have been of interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthetic strategies for indole 2 and 3-carboxamide derivatives have been explored extensively. Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, which imparts unique inhibitory properties to these compounds. These derivatives often form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. Future studies may explore indole scaffolds for maximum pharmacological activity .

Molecular Structure Analysis

The molecular formula of 1H-Indol-2-amine hydrochloride is C₈H₉ClN₂ . It features an indole ring with an amino group and a chloride ion. The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not exhibit alkaline properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the use of 2-AMINOINDOLE HYDROCHLORIDE in inhibiting cancer cell growth, inducing apoptosis, and disrupting tumor progression. Its structural features make it an interesting candidate for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of indole compounds, including 2-AMINOINDOLE HYDROCHLORIDE, have been studied extensively. These derivatives exhibit inhibitory effects against various pathogens, including bacteria, fungi, and viruses. Their ability to disrupt microbial membranes and interfere with essential cellular processes makes them promising candidates for novel antimicrobial agents .

Anti-Inflammatory Effects

Indole derivatives possess anti-inflammatory properties, which could be harnessed for managing inflammatory conditions. By modulating immune responses and cytokine production, 2-AMINOINDOLE HYDROCHLORIDE may contribute to alleviating inflammation-related disorders .

Antioxidant Potential

Indoles are known for their antioxidant activity, protecting cells from oxidative stress and free radical damage. 2-AMINOINDOLE HYDROCHLORIDE may play a role in scavenging reactive oxygen species (ROS) and maintaining cellular health .

Neuroprotective Applications

Researchers have explored the neuroprotective effects of indole derivatives, including 2-AMINOINDOLE HYDROCHLORIDE. These compounds may enhance neuronal survival, promote synaptic plasticity, and mitigate neurodegenerative processes. Investigating their potential in treating neurodegenerative diseases remains an exciting avenue of research .

Antitubercular Activity

Indole-based molecules have shown promise as antitubercular agents. Their ability to inhibit mycobacterial growth and disrupt essential metabolic pathways makes them valuable in the fight against tuberculosis. 2-AMINOINDOLE HYDROCHLORIDE could contribute to novel antitubercular drug development .

Wirkmechanismus

Target of Action

1H-Indol-2-amine hydrochloride, also known as 2-Aminoindole Hydrochloride, is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The primary targets of this compound are a variety of enzymes and proteins . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with these targets, which in many cases, inhibits their activity .

Mode of Action

The mode of action of 1H-Indol-2-amine hydrochloride involves its interaction with its targets, primarily enzymes and proteins. The compound forms hydrogen bonds with these targets due to the presence of the carboxamide moiety in its structure . This interaction often results in the inhibition of the activity of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by 1H-Indol-2-amine hydrochloride are those involving the enzymes and proteins it targets. The inhibition of these targets can affect various biochemical pathways, leading to downstream effects that can manifest in a range of biological activities .

Pharmacokinetics

The pharmacokinetics of 1H-Indol-2-amine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of 1H-Indol-2-amine hydrochloride at the molecular and cellular level is the inhibition of the activity of various enzymes and proteins . This can lead to a range of biological effects, depending on the specific targets and pathways involved .

Eigenschaften

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indol-2-amine hydrochloride | |

CAS RN |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)